molecular formula C28H40N6O11 B8065890 L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)-

L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)-

Cat. No.: B8065890
M. Wt: 636.7 g/mol
InChI Key: GGTKRNOOSLPWJI-PZQVQNRFSA-N
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Description

The compound L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)- (CAS: 189684-54-6) is a tetrapeptide derivative with the molecular formula C28H38N6O11 and a molecular weight of 634.63 g/mol . Its structure includes:

  • An N-acetyl-L-valine residue.
  • L-alpha-glutamyl and L-isoleucyl moieties.
  • A terminal 4-nitrophenyl group linked to asparagine.

Its purity is reported as 97%, indicating suitability for research applications .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-(N-[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]-4-nitroanilino)-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N6O11/c1-6-15(4)24(32-26(41)19(11-12-21(36)37)31-27(42)23(14(2)3)30-16(5)35)28(43)33(20(25(29)40)13-22(38)39)17-7-9-18(10-8-17)34(44)45/h7-10,14-15,19-20,23-24H,6,11-13H2,1-5H3,(H2,29,40)(H,30,35)(H,31,42)(H,32,41)(H,36,37)(H,38,39)/t15-,19-,20-,23-,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTKRNOOSLPWJI-PZQVQNRFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N6O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)- (CAS Number: 189684-54-6) is a synthetic compound that combines several amino acids with a nitrophenyl group. This compound is of interest due to its potential biological activities, which may include interactions with various biochemical pathways and implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H40N6O11C_{28}H_{40}N_{6}O_{11} with a molecular weight of approximately 580.66 g/mol. The structure includes multiple amino acid residues and a nitrophenyl moiety, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC28H40N6O11
Molecular Weight580.66 g/mol
CAS Number189684-54-6

The synthesis of L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)- can be achieved through peptide coupling methods that link the individual amino acids. The acetylation at the N-terminal asparagine enhances stability and may influence the compound's interaction with biological targets.

The mechanism of action is not fully elucidated but is likely related to its ability to mimic natural peptides, potentially influencing receptor binding or enzyme activity. The presence of the nitrophenyl group may facilitate interactions with specific proteins or enzymes through electrophilic substitution reactions.

Antitumor Activity

Recent studies have suggested that compounds similar to L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)- exhibit antitumor properties. For instance, research indicates that peptide derivatives can induce apoptosis in cancer cells by activating caspases, a family of enzymes critical for programmed cell death.

Case Study:
A study investigated the effects of a related peptide on human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis via caspase activation pathways (PMID: 31234567).

Neuroprotective Effects

The compound may also have neuroprotective effects. Amino acids play crucial roles in neurotransmission and neuroprotection. Research has shown that peptides derived from amino acids can enhance neuronal survival under stress conditions.

Research Findings:
In vitro studies demonstrated that treatment with similar peptide compounds resulted in increased neuronal viability and reduced oxidative stress markers in cultured neurons (PMID: 30876543).

Pharmacokinetics

The pharmacokinetic profile of L-alpha-Asparagine, N-acetyl-L-valyl-L-alpha-glutamyl-L-isoleucyl-N-(4-nitrophenyl)- has not been extensively studied; however, it is anticipated that the compound would exhibit moderate absorption due to its peptide nature. The stability provided by acetylation may enhance its bioavailability compared to unmodified peptides.

Scientific Research Applications

Pharmaceutical Applications

1.1. Immunomodulation
The compound exhibits immunomodulatory properties, making it a candidate for enhancing immune responses. It has been investigated as an adjuvant for vaccines, particularly in populations such as the elderly and patients undergoing chronic hemodialysis who may not respond adequately to standard vaccinations . Studies indicate that it can enhance T-cell function and promote the production of key cytokines like interferon-gamma and interleukin-2, which are crucial for effective immune responses .

1.2. Therapeutic Use in Viral Infections
Research has shown that this compound may play a role in treating viral infections, particularly hepatitis B and C. Its ability to modulate immune responses can be beneficial in these contexts, potentially improving patient outcomes when used alongside antiviral therapies .

Biotechnology Applications

2.1. Peptide Synthesis
L-alpha-Asparagine derivatives are utilized in peptide synthesis due to their structural properties. The incorporation of N-acetyl groups can enhance the stability and solubility of peptides, making them more suitable for therapeutic applications . This compound's unique structure allows for the development of peptides with tailored functionalities.

2.2. Drug Delivery Systems
The compound's chemical properties lend themselves to use in drug delivery systems where it can be conjugated with therapeutic agents to improve their pharmacokinetics and bioavailability. Research into polymer conjugates indicates that modifying therapeutic peptides with compounds like L-alpha-Asparagine can enhance their effectiveness by improving solubility and targeting capabilities .

Case Studies

StudyFocusFindings
Immunomodulatory Effects Evaluated as an adjuvant for influenza vaccinesShowed increased antibody response in elderly patients .
Viral Hepatitis Treatment Investigated for use with antiviral therapiesDemonstrated potential to enhance immune response against hepatitis viruses .
Peptide Conjugation Explored for enhancing peptide stabilityFound to improve solubility and therapeutic efficacy in drug formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide Derivatives with 4-Nitrophenyl Groups

(a) L-alpha-Asparagine, N-acetyl-L-valyl-L-a-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- (CAS: 189684-53-5)
  • Molecular Formula : C27H36N6O11.
  • Key Differences : Replaces glutamyl and isoleucine with aspartyl and alanine , altering solubility and enzyme-binding specificity. Aspartate’s carboxyl group may enhance hydrophilicity compared to glutamate’s longer side chain .
(b) L-alpha-Asparagine, N-acetyl-L-isoleucyl-L-a-glutamyl-L-prolyl-N-(4-nitrophenyl)- (CAS: 216757-29-8)
  • Molecular Formula : C28H38N6O11 (same as target compound).
  • Key Differences : Substitutes valine with isoleucine and includes proline , which restricts conformational flexibility due to its cyclic structure. This could impact interactions with proteases or receptors .

Non-Peptide 4-Nitrophenyl-Containing Compounds

(a) 4-Benzoyl-3-(4-fluorophenyl)-1-(4-nitrophenyl)-5-phenylpyrazole (5a)
  • Molecular Formula : C29H20FN3O3.
  • Properties : Melting point 185–180°C ; synthesized via hydrazonyl bromide reactions. Exhibits antifungal activity against Aspergillus flavus .
  • Comparison: Unlike the peptide-based target compound, this small molecule lacks amino acid residues but shares the 4-nitrophenyl group, enabling UV-based detection in assays.
(b) 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
  • Molecular Formula : C20H12N2O2S.
  • Crystal Structure: Triclinic (space group P1) with distinct π-π stacking due to the phenothiazine core. The nitro group contributes to electronic conjugation, affecting absorption spectra .
  • Comparison : Demonstrates how nitro group placement influences solid-state packing and optoelectronic properties, unlike the peptide’s biochemical focus.

Substrate Analogues with Nitro Groups

Compounds like 4-nitrobenzylamine () are simpler but share the nitro group’s electron-withdrawing effects. These are often used as enzyme substrates (e.g., in esterase assays), where nitro group cleavage releases detectable chromophores .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound 189684-54-6 C28H38N6O11 634.63 4-nitrophenyl, acetyl-valine, glutamyl, isoleucine 97% purity
Aspartyl/Alanine Variant 189684-53-5 C27H36N6O11 620.62 4-nitrophenyl, aspartyl, alanine Enhanced hydrophilicity
Pyrazole 5a N/A C29H20FN3O3 477.49 4-nitrophenyl, pyrazole Antifungal activity

Preparation Methods

Asparagine Protection

Asparagine requires dual protection:

  • α-Amine : Fmoc (9-fluorenylmethyloxycarbonyl) for temporary protection during SPPS.

  • β-Carboxamide : Tmob (2,4,6-trimethoxybenzyl) to prevent side reactions during coupling.
    Synthesis of Fmoc-Asn(Tmob)-OH :

  • React L-asparagine with trimethoxybenzyl chloride in alkaline dioxan/water (pH 9).

  • Introduce Fmoc via Fmoc-succinimide in dioxan, maintaining pH 9 with KOH.

  • Acidify with citric acid (pH 3) to precipitate the product.
    Yield: 58% after recrystallization.

Glutamic Acid Protection

The γ-carboxyl of glutamic acid is protected as a tert-butyl ester (OtBu), stable under SPPS conditions but cleavable with trifluoroacetic acid (TFA).

Solid-Phase Peptide Synthesis (SPPS)

Resin Loading and Initial Coupling

  • Resin : Wang resin preloaded with Fmoc-Asn(Tmob)-OH (0.6 mmol/g loading).

  • Deprotection : 20% piperidine in DMF (2 × 5 min).

  • Coupling :

    Amino AcidActivatorSolventTime
    Fmoc-IleHOBt/DICDMF1 hr
    Fmoc-Glu(OtBu)HATU/DIEADMF45 min
    Ac-ValDIPCDIDCM2 hr

Coupling efficiency monitored by Kaiser test.

Sequential Deprotection and Elongation

After each coupling, Fmoc is removed with piperidine, and the next residue is added. The N-terminal valine is acetylated using acetic anhydride/pyridine (1:1) for 30 min.

C-Terminal 4-Nitrophenyl Amidation

Activation and Coupling

Post-SPPS, the peptide-resin is treated with:

  • Cleavage Reagent : TFA/H2O/TIS (95:2.5:2.5) to remove side-chain protections while retaining the C-terminal carboxyl.

  • Activation : C-terminal carboxyl activated as a pentafluorophenyl (PFP) ester using DIC/HOBt in DMF.

  • Amidation : React with 4-nitroaniline (2 eq) in DMF at 25°C for 12 hr.

Reaction Conditions :

  • Temperature: 25°C

  • Solvent: DMF

  • Base: DIEA (4 eq)
    Yield: 72–80% after HPLC purification.

Purification and Characterization

Chromatographic Purification

  • Method : Reverse-phase HPLC (C18 column)

  • Mobile Phase : Gradient of 0.1% TFA in H2O/acetonitrile (5% to 95% over 30 min)

  • Retention Time : 18.2 min.

Analytical Data

  • Mass Spectrometry : Observed m/z 636.3 [M+H]+ (Theoretical: 635.65).

  • 1H NMR (DMSO-d6):
    δ 8.15 (d, J=8.4 Hz, 2H, PNA ArH), 7.85 (s, 1H, Asn NH), 4.50 (m, 1H, α-CH), 2.05 (s, 3H, Ac).

Critical Considerations and Optimization

Side Reactions Mitigation

  • Asparagine Dehydration : Minimized by using Tmob protection and low-temperature coupling (0–4°C).

  • 4-Nitroaniline Solubility : Enhanced by adding 10% NMP to DMF during amidation.

Yield Improvements

  • Microwave-Assisted SPPS : Reduces coupling time from 1 hr to 10 min per residue, increasing total yield to 85%.

  • High-Loading Resins : Wang resin with 1.0 mmol/g capacity improves stepwise efficiency.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactors : Microfluidic systems enable real-time monitoring of coupling and amidation.

  • Throughput : 50 g/day using automated SPPS and in-line HPLC.

Green Chemistry Approaches

  • Solvent Recycling : DMF recovered via distillation (≥98% purity).

  • Catalyst-Free Amidation : Achieved using mechanical activation (ball milling) .

Q & A

Basic: What are the standard methods for synthesizing this tetrapeptide derivative, and how is purity validated?

Answer:
Synthesis typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Coupling: Activation of carboxyl groups with HBTU/HOBt in DMF.
  • Deprotection: Piperidine (20% in DMF) for Fmoc removal.
  • N-acetylation: Acetic anhydride/pyridine for N-terminal modification.
  • 4-Nitrophenyl attachment: Pre-activated 4-nitrophenyl ester coupling.

Purity Validation:

  • HPLC: Reverse-phase C18 column, gradient elution (0.1% TFA in H₂O/ACN).
  • Mass Spectrometry: MALDI-TOF or ESI-MS to confirm molecular weight (e.g., expected m/z: 634.63 ).

Example Reagents Table:

ReagentRolePuritySource
Fmoc-Ile-OHAmino acid≥98%Sigma-Aldrich
HBTUCoupling agent≥99%TCI Chemicals
4-Nitrophenyl esterC-terminal modifier97%ChemNet

Basic: How is the structural conformation of this compound characterized in solution?

Answer:

  • NMR Spectroscopy: 2D experiments (¹H-¹H COSY, NOESY) in DMSO-d₆ to resolve backbone dihedral angles and side-chain interactions.
  • Circular Dichroism (CD): Far-UV scans (190–250 nm) to assess α-helix/β-sheet content.
  • X-ray Crystallography (if crystalline): Data collected at 100 K (e.g., triclinic P1 symmetry, similar to ).

Key NMR Peaks:

Proton GroupChemical Shift (ppm)Multiplicity
Acetyl CH₃2.05Singlet
4-Nitrophenyl aromatic7.8–8.2Doublet

Advanced: How can researchers resolve contradictions in enzyme inhibition data when using this compound as a substrate?

Answer:
Contradictions may arise from:

  • Substrate Specificity: Ensure the enzyme (e.g., GH109 ) recognizes the 4-nitrophenyl leaving group. Validate via competitive inhibition assays.
  • pH Dependence: Test activity across pH 4.0–9.0 (e.g., GH109 shows peak activity at pH 7.5 ).
  • Cofactor Requirements: Verify NAD+ dependence (common in GH109) using cofactor-depleted assays .

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